5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both thiazole and thiophene rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of chlorine and dimethyl groups further enhances its chemical properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 4,5-dimethylthiazole with 5-chlorothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-methylthiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(4,5-dimethylthiazol-2-yl)furan-2-carboxamide
- 5-chloro-N-(4,5-dimethylthiazol-2-yl)pyridine-2-carboxamide
Uniqueness
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide stands out due to its unique combination of thiazole and thiophene rings, which confer distinct biological activities. The presence of the chlorine atom and dimethyl groups further enhances its chemical reactivity and potential as a pharmacologically active compound .
Properties
Molecular Formula |
C10H9ClN2OS2 |
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Molecular Weight |
272.765 |
IUPAC Name |
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H9ClN2OS2/c1-5-6(2)15-10(12-5)13-9(14)7-3-4-8(11)16-7/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
GEXXNGXATTWGSP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(S2)Cl)C |
Origin of Product |
United States |
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